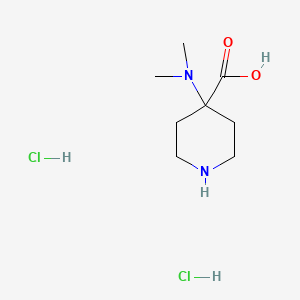
3-Chloro-6-méthoxypicolinaldéhyde
Vue d'ensemble
Description
3-Chloro-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.5800 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-methoxypicolinaldehyde consists of a pyridine ring with a chlorine atom at the 3rd position and a methoxy group at the 6th position . The aldehyde group is attached to the 2nd position of the pyridine ring .Physical and Chemical Properties Analysis
3-Chloro-6-methoxypicolinaldehyde is a solid at room temperature . It should be stored in a dry and well-ventilated place at a recommended storage temperature of 2 - 8 °C .Applications De Recherche Scientifique
Synthèse des insecticides néonicotinoïdes
Le 3-chloro-6-méthoxypicolinaldéhyde est utilisé dans la synthèse de la (6-chloro-3-pyridyl)méthylamine , qui est un intermédiaire clé des insecticides néonicotinoïdes . Cette synthèse est réalisée par une hydrogénation hautement sélective du 6-chloro-3-pyridinecarbonitrile .
Études de photoluminescence
Le composé a été utilisé dans la synthèse de la 3-chloro-6-méthoxy-2-(méthylsulfanyl)quinoxaline (3MSQ) . Les propriétés photophysiques du 3MSQ ont été examinées par spectroscopie d'absorption et de fluorescence . Ces études contribuent à une meilleure compréhension de la structure électronique de la molécule, de ses propriétés photophysiques et des interactions soluté-solvant .
Intermédiaire pharmaceutique
Le this compound est utilisé comme intermédiaire pharmaceutique pour réduire la toxicité . Il est également utilisé comme substrat enzymatique dans les réactifs de diagnostic .
Synthèse de la minaprine
Le composé est lithié à l'aide de lithium 2,2,6,6-tétraméthylpipéridure lors de la synthèse de la minaprine . La minaprine est un inhibiteur réversible de la monoamine oxydase A (MAO-A) et a été utilisée comme antidépresseur.
Préparation des α-aryl-α-(pyridazin-3-yl)-acétonitriles
Le this compound est utilisé dans la préparation d'un certain nombre d'α-aryl-α-(pyridazin-3-yl)-acétonitriles . Ces composés ont des applications potentielles en chimie médicinale.
Sondes fluorescentes
Les propriétés fluorescentes du composé en ont fait un outil populaire pour l'imagerie des matériaux biologiques, l'exploration des structures de la dynamique des acides nucléiques, des protéines et d'autres macromolécules biologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as picolinate and picolinic acid derivatives, are known to act as synthetic auxin herbicides . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
It is known that synthetic auxin herbicides typically work by mimicking the action of the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death .
Result of Action
Synthetic auxin herbicides typically cause uncontrolled growth in plants, leading to their death .
Analyse Biochimique
Cellular Effects
The effects of 3-Chloro-6-methoxypicolinaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent dyes, which are essential for imaging biological materials and exploring the structures of nucleic acids, proteins, and other biological macromolecules . These dyes help in visualizing cellular processes and understanding the compound’s impact on cellular functions.
Molecular Mechanism
At the molecular level, 3-Chloro-6-methoxypicolinaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions are crucial for its role in the synthesis of various compounds and its use as a reagent in analytical determinations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-methoxypicolinaldehyde change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Metabolic Pathways
3-Chloro-6-methoxypicolinaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties
Subcellular Localization
The subcellular localization of 3-Chloro-6-methoxypicolinaldehyde is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
3-chloro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSOYMWBQVQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679869 | |
| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-35-6 | |
| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)



![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)


![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

